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An In-depth Examination of N-Acetylhistidine in the Human Metabolome

HMDB ID: HMDB0032055

Introduction
N-acetylhistidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. While

it is a well-documented osmolyte in the nervous and ocular tissues of many poikilothermic

vertebrates, its role in human physiology is an emerging area of research. Recent metabolomic

studies have consistently detected N-acetylhistidine in human biofluids, including blood, urine,

and cerebrospinal fluid, sparking interest in its potential physiological and pathological

significance in mammals.[1] This technical guide provides a comprehensive overview of N-

acetylhistidine, summarizing quantitative data from the Human Metabolome Database (HMDB)

and other sources, detailing experimental protocols for its analysis, and visualizing its known

metabolic pathways.

Quantitative Data
N-acetylhistidine has been detected and quantified in various human biofluids. The following

tables summarize the available quantitative data, providing a baseline for researchers.

Table 1: Concentration of N-Acetylhistidine in Human Biofluids
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Biofluid/Tissue Condition Age Group Concentration Reference

Urine Normal
Newborn (0-30

days)

8.13 (3.72-9.89)

umol/mmol

creatinine

--INVALID-LINK--

[2]

Feces Normal Adult (>18 years)
Detected but not

Quantified

--INVALID-LINK--

[2]

Blood Normal Not Specified
Expected but not

Quantified

--INVALID-LINK--

[2]

Cerebrospinal

Fluid
Normal Not Specified Detected [1]

Note: Further studies are required to establish definitive concentration ranges for N-

acetylhistidine in a broader range of human populations and conditions.

Metabolic Pathways
The metabolism of N-acetylhistidine in humans involves its synthesis from L-histidine and its

subsequent degradation.

Biosynthesis of N-Acetylhistidine
N-acetylhistidine is synthesized via the transfer of an acetyl group from acetyl-CoA to the

alpha-amino group of L-histidine. This reaction is catalyzed by the enzyme Histidine N-

acetyltransferase (HISAT).[2] In humans, HISAT is encoded by the NAT16 gene.[3][4][5]
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Biosynthesis of N-acetylhistidine.

Degradation of N-Acetylhistidine
The degradation of N-acetylhistidine is presumed to occur via hydrolysis, yielding L-histidine

and acetate. This reaction is likely catalyzed by a deacetylase enzyme.[6] While N-

acetylhistidine deacetylase activity has been characterized in other species, the specific human

enzyme responsible for this process has not yet been definitively identified. General

aminoacylases or other hydrolases may be involved.[6]
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Degradation of N-acetylhistidine.

Potential Biological Roles and Clinical Significance
While the physiological role of N-acetylhistidine in humans is not fully elucidated, several

studies suggest its involvement in kidney function. Elevated levels of N-acetylhistidine have

been associated with the progression of chronic kidney disease (CKD), and it is considered a

potential uremic toxin when present in high concentrations.[2][7][8] The gene encoding its

synthesizing enzyme, NAT8, has also been linked to CKD.[7][8]

In non-mammalian vertebrates, N-acetylhistidine plays a crucial role as an osmolyte,

particularly in the lens of the eye, where it is involved in a "molecular water pump" mechanism

to maintain lens clarity.[9] Whether a similar, albeit more subtle, role exists in human tissues

remains to be investigated.
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Experimental Protocols
Accurate quantification of N-acetylhistidine is essential for understanding its physiological and

pathological roles. The following sections provide detailed methodologies for its analysis in

human biofluids.

Quantification of N-Acetylhistidine in Human Plasma by
LC-MS/MS
This protocol is adapted from established methods for the analysis of amino acids and related

compounds in human plasma.[10][11][12][13]

1. Sample Preparation

Materials:

Human plasma (collected in EDTA or heparin tubes)

Internal Standard (IS): Isotope-labeled N-acetylhistidine (e.g., N-acetyl-L-

[¹³C₆,¹⁵N₃]histidine)

Deproteinizing agent: Acetonitrile (ACN) or Trichloroacetic acid (TCA)

Microcentrifuge tubes

Vortex mixer

Centrifuge

Procedure:

Thaw plasma samples on ice.

In a microcentrifuge tube, combine 100 µL of plasma with a known concentration of the

internal standard.

Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex the mixture vigorously for 1 minute.

Incubate at -20°C for 20 minutes to enhance protein precipitation.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Instrumentation:

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate N-acetylhistidine from other plasma components.

For example, start with a low percentage of B, ramp up to a high percentage to elute the

analyte, and then re-equilibrate.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

N-acetylhistidine: Q1 (precursor ion m/z) -> Q3 (product ion m/z). The exact m/z values

should be determined by direct infusion of a standard.
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Internal Standard: Q1 -> Q3 for the isotope-labeled compound.

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

3. Data Analysis

Integrate the peak areas for N-acetylhistidine and its internal standard.

Calculate the ratio of the analyte peak area to the internal standard peak area.

Generate a calibration curve using standards of known N-acetylhistidine concentrations and

their corresponding internal standard.

Determine the concentration of N-acetylhistidine in the plasma samples by interpolating their

peak area ratios on the calibration curve.
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LC-MS/MS Workflow for N-Acetylhistidine in Plasma
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LC-MS/MS workflow for N-acetylhistidine.

Quantification of N-Acetylhistidine in Human Urine by
¹H-NMR Spectroscopy
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This protocol is based on established methods for NMR-based metabolomics of urine.[14][15]

1. Sample Preparation

Materials:

Human urine

Phosphate buffer (e.g., 0.2 M, pH 7.4) containing a known concentration of an internal

standard (e.g., TSP or DSS) and D₂O.

Microcentrifuge tubes

Centrifuge

NMR tubes

Procedure:

Thaw urine samples to room temperature.

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

In an NMR tube, mix 540 µL of the urine supernatant with 60 µL of the phosphate

buffer/internal standard solution.

Vortex briefly to ensure thorough mixing.

2. ¹H-NMR Spectroscopy

Instrumentation:

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for

enhanced sensitivity.

Acquisition Parameters (Example):

Pulse Sequence: 1D NOESY with presaturation for water suppression (e.g.,

noesygppr1d).
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Temperature: 298 K.

Number of Scans: 64-128 (depending on desired signal-to-noise).

Relaxation Delay: 4 seconds.

Mixing Time: 10-100 ms.

Spectral Width: 12-16 ppm.

3. Data Analysis

Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Reference the spectra to the internal standard signal (e.g., TSP at 0.0 ppm).

Quantification:

Identify the characteristic resonance signal for the acetyl group of N-acetylhistidine (a

singlet).

Integrate the area of this peak.

Calculate the concentration of N-acetylhistidine relative to the known concentration of the

internal standard using the following formula:

Concentration_NAH = (Integral_NAH / Number of Protons_NAH) * (Number of

Protons_IS / Integral_IS) * Concentration_IS
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¹H-NMR Workflow for N-Acetylhistidine in Urine
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¹H-NMR workflow for N-acetylhistidine.

Conclusion
N-acetylhistidine is an endogenous metabolite present in human biofluids, with emerging links

to kidney function and disease. While its biosynthesis is established, further research is needed

to fully characterize its degradation pathway and physiological roles in humans. The provided

experimental protocols offer a foundation for accurate and reproducible quantification of N-

acetylhistidine, which will be crucial for advancing our understanding of this intriguing molecule
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in health and disease. The development of targeted studies will be instrumental in elucidating

its potential as a biomarker and its involvement in human metabolic and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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